2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHBOFCBOXQOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Br)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371606 | |
| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161958-58-3 | |
| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Disclaimer: Limited experimental data is publicly available for this compound. This guide compiles available data and provides theoretical insights based on the chemical properties of analogous compounds.
Chemical Identity and Physical Properties
This compound is a halogenated alkene with the chemical formula C₄H₂Br₂F₄.[1] Its structure features a terminal double bond, two bromine atoms at positions 2 and 4, and four fluorine atoms at positions 3 and 4.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 161958-58-3 | [2][3][4] |
| Molecular Formula | C₄H₂Br₂F₄ | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-dibromo-3,3,4,4-tetrafluoro-but-1-ene | [1] |
| Melting Point | 8 - 11 °C | [5] |
| Boiling Point | 131 - 132 °C | [5] |
| Density | 2.18 g/mL at 25 °C | [5] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway:
A logical precursor would be 1,1,2,2-tetrafluorobut-3-en-1-ide, which could undergo a two-step reaction involving bromination and subsequent dehydrobromination. However, a more direct approach would be the radical-initiated allylic bromination of a fluorinated butene.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: A solution of 3,3,4,4-tetrafluorobut-1-ene in a suitable solvent (e.g., carbon tetrachloride) would be placed in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (if photochemically initiated).
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) would be added to the solution.
-
Reaction: The mixture would be heated to reflux and/or irradiated with UV light to initiate the reaction. The bromine source (NBS) would provide a low concentration of bromine radicals to favor allylic substitution over addition to the double bond.
-
Workup: After the reaction is complete (monitored by GC-MS or TLC), the reaction mixture would be cooled, filtered to remove succinimide, and washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Purification: The organic layer would be separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product would then be purified by distillation or column chromatography.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the alkene functional group and the two bromine atoms, one of which is at an allylic position.
Key Reactive Sites:
-
Allylic Bromine (C-4): The bromine atom at the C-4 position is allylic and is expected to be susceptible to nucleophilic substitution reactions (Sₙ1 or Sₙ2). The presence of the electron-withdrawing fluorine atoms on the same carbon could influence the reaction mechanism.
-
Vinylic Bromine (C-2): The bromine atom at the C-2 position is vinylic and is generally less reactive towards nucleophilic substitution under standard conditions.
-
Double Bond (C-1/C-2): The carbon-carbon double bond can undergo electrophilic addition reactions, although the presence of the electronegative fluorine and bromine atoms may deactivate the double bond towards some electrophiles.
Caption: Potential reactivity of this compound.
Potential Applications:
Given its structure, this compound could serve as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. Potential applications could be in the synthesis of:
-
Fluorinated polymers
-
Agrochemicals
-
Pharmaceutical intermediates
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, theoretical chemical shifts and fragmentation patterns can be predicted based on the structure.
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the two vinylic protons would be expected. The chemical shifts and coupling constants would be influenced by the adjacent bromine and the through-space effects of the fluorine atoms. |
| ¹³C NMR | Four distinct signals for the four carbon atoms are expected. The chemical shifts would be significantly influenced by the attached halogens. |
| ¹⁹F NMR | Signals for the two -CF₂- groups would be present. The chemical shifts would be indicative of their electronic environment. |
| Mass Spec | The mass spectrum would show a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine and smaller fluorinated fragments. |
Safety and Handling
Hazard Identification: [6]
-
Skin Irritation: Causes skin irritation (Category 2).[6]
-
Eye Irritation: Causes serious eye irritation (Category 2A).[6]
-
Respiratory Irritation: May cause respiratory irritation (Category 3).[6]
Table 3: GHS Hazard and Precautionary Statements
| Statement Type | Code | Description |
| Hazard | H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Caption: General experimental workflow for handling and using the compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssgopalganj.in [ssgopalganj.in]
- 4. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 6. researchgate.net [researchgate.net]
Safeguarding Research: A Technical Guide to the Safe Handling of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene (CAS No. 161958-58-3). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This document synthesizes available safety data to offer a detailed resource for professionals working with this halogenated alkene.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health hazards are summarized below.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
Physical and Chemical Hazards
While this compound is not flammable, it poses other risks. Thermal decomposition can generate toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] Additionally, there is a risk of explosion if the substance is heated under confinement.[1]
Exposure Controls and Personal Protection
Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Safety Equipment: Eyewash stations and emergency showers must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Hand Protection | Wear protective gloves. Nitrile gloves are a common recommendation for handling organic solvents, but glove compatibility should be confirmed with the manufacturer's guidelines.[1][2] |
| Eye and Face Protection | Wear safety glasses with side shields or chemical splash goggles.[1][2] A face shield may be necessary when there is a potential for splashes.[2] |
| Skin and Body Protection | Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling:
-
Avoid breathing fumes, mist, spray, or vapors.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Ensure containers are tightly closed when not in use.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store in a locked-up area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid and Emergency Procedures
In the event of exposure or an emergency, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the individual is not breathing, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Firefighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Specific Hazards: Thermal decomposition produces hazardous gases. There is a risk of explosion if heated under confinement.[1]
-
Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]
Accidental Release Measures:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Avoid release into the environment.[1]
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key steps for safely incorporating this compound into experimental procedures.
Caption: Workflow for Safe Handling of this compound.
Disposal Considerations
Waste generated from the use of this compound must be considered hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not dispose of this chemical into drains or the environment.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Toxicological and Physical Data
Limited quantitative toxicological data is publicly available for this specific compound. However, the irritant nature of the substance is well-documented in its safety data sheet.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 161958-58-3 |
| Molecular Formula | C4H2Br2F4 |
| Molecular Weight | 285.86 g/mol |
| Appearance | Data not readily available |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
The absence of extensive toxicological data underscores the importance of handling this chemical with the utmost care and treating it as potentially harmful until more information is known.
Hazard Communication and Response Workflow
A clear and logical workflow for hazard identification, communication, and response is essential for maintaining a safe laboratory environment.
Caption: Hazard Communication and Emergency Response Workflow.
By implementing these safety and handling protocols, researchers and scientists can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
A Technical Guide to the Solubility of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. Due to the limited availability of specific experimental data for this compound, this document extrapolates its probable solubility based on the known behavior of structurally similar fluorinated and halogenated alkenes. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are considering the use of this compound in their work.
Introduction to this compound
This compound is a halogenated alkene with the chemical formula C₄H₂Br₂F₄. Its structure, featuring both bromine and fluorine atoms, suggests unique chemical properties that could be of interest in organic synthesis and materials science. The presence of heavy halogen atoms and the fluorinated core significantly influences its physical and chemical behavior, including its solubility.
Chemical Structure:
Solubility Profile
Halogenated hydrocarbons are generally considered to be sparingly soluble in water due to their nonpolar nature.[1] The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker van der Waals forces between the halogenated compound and water.[1] Conversely, they tend to be soluble in nonpolar organic solvents.[1] The principle of "like dissolves like" is a key determinant of solubility.
The high degree of fluorination in this compound is expected to further decrease its solubility in polar solvents and may also affect its solubility in some organic solvents. Perfluorinated and highly fluorinated compounds often exhibit low miscibility with both polar and nonpolar organic solvents.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Insoluble to Very Sparingly Soluble | The high degree of halogenation and lack of hydrogen bond donating or accepting groups lead to poor interaction with polar protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | The dipole moments of these solvents may allow for some interaction with the polar C-Br and C-F bonds. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Soluble | "Like dissolves like" principle suggests good solubility in nonpolar solvents due to similar van der Waals forces. |
| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble | Structural similarity and the presence of halogen atoms should promote miscibility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar and can solvate a range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid compound in various solvents at a controlled temperature.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow any undissolved solute to settle.
-
For emulsions or fine suspensions, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.
-
Accurately weigh the collected saturated solution.
-
Dilute the filtered sample with a known volume of the same solvent to a concentration that is within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in each solvent with known concentrations.
-
Analyze the calibration standards and the diluted sample using a calibrated gas chromatograph (or other suitable instrument).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
From the calibration curve, determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is not currently available, its molecular structure suggests poor solubility in polar solvents and good solubility in nonpolar and chlorinated organic solvents. For applications requiring precise solubility information, the detailed experimental protocol provided in this guide offers a robust method for its determination. The insights and methodologies presented herein are intended to support researchers and professionals in making informed decisions regarding the use of this compound in their scientific endeavors.
References
Technical Guide: Stability and Storage of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. The information presented herein is intended to ensure the safe handling, storage, and use of this compound in a research and development setting.
Chemical Stability
This compound is a stable compound under standard laboratory conditions.[1] However, its stability can be compromised by exposure to high temperatures, certain incompatible materials, and potentially hydrolytic conditions.
Thermal Stability
The compound is stable at ambient temperatures but is susceptible to thermal decomposition at elevated temperatures. Heating, especially under confinement, poses a significant risk of an explosion.[1] The decomposition of this compound at high temperatures will generate hazardous byproducts.
Hazardous Decomposition Products:
-
Carbon oxides (CO, CO₂)
-
Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)[1]
Reactivity Profile
As an unsaturated halogenated hydrocarbon, this compound exhibits reactivity typical of alkenes. It is incompatible with strong oxidizing agents and alkali metals.[1] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Storage Recommendations
Proper storage is critical to maintain the integrity and purity of this compound and to ensure the safety of laboratory personnel.
Storage Conditions
Quantitative data on the recommended storage duration and temperature is summarized in the table below.
| Storage Duration | Recommended Temperature |
| Short-term (1-2 weeks) | -4°C |
| Long-term (1-2 years) | -20°C |
Data sourced from supplier information.
To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1]
Suitable Container Materials
For the storage of halogenated and fluorinated hydrocarbons, chemically resistant materials are essential. The following materials are generally recommended:
-
Glass: Borosilicate glass is a suitable material for the primary containment of this compound.
-
Fluorinated Polymers: Containers made of or lined with fluorinated polymers such as Polytetrafluoroethylene (PTFE) or other fluoroplastics offer excellent chemical resistance.
-
Fluorinated High-Density Polyethylene (HDPE): Fluorination of HDPE containers can create a barrier that is resistant to many aggressive chemicals and solvents.
It is crucial to ensure that the chosen container and its closure system are inert to the compound and will not leach impurities.
Experimental Protocols for Stability Assessment
For researchers requiring specific stability data for their unique experimental conditions, the following established protocols can be adapted to assess the stability of this compound.
Thermal Stability Testing
A common method for evaluating thermal stability is Differential Scanning Calorimetry (DSC) . This technique can determine the onset temperature of decomposition and the energy released during the process.
General DSC Protocol Outline:
-
A small, precisely weighed sample of this compound is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 5-10°C/min).
-
The heat flow to or from the sample is monitored as a function of temperature.
-
An exothermic event indicates decomposition, and the onset temperature of this exotherm is a measure of the compound's thermal stability.
Hydrolytic Stability Testing
To assess the stability of the compound in aqueous environments, a hydrolytic stability test can be performed. The following is a general procedure based on established guidelines.
General Hydrolytic Stability Protocol Outline:
-
Prepare buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9).
-
Add a known concentration of this compound to each buffered solution in sealed vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 50°C) for a defined period.
-
At specific time intervals, withdraw aliquots from each vial.
-
Analyze the concentration of the parent compound and any potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The rate of degradation at each pH can be determined to assess the hydrolytic stability.
Visualized Stability and Storage Workflow
The following diagram illustrates the key considerations for the stability and storage of this compound.
Caption: Key factors influencing the stability and storage of the compound.
Logical Relationship of Stability Factors
The following diagram outlines the logical relationships between various factors affecting the stability of this compound and the potential outcomes.
Caption: Factors leading to potential degradation or hazardous reactions.
References
Methodological & Application
Application Notes and Protocols: 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is a highly functionalized organofluorine compound with significant potential as a versatile building block in modern organic synthesis. Its unique structure, featuring a terminal alkene, a geminal difluoro group, and two bromine atoms at different positions, offers multiple reaction sites for the construction of complex fluorinated molecules. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates, making this reagent a valuable tool in pharmaceutical and agrochemical research.
This document provides an overview of the potential applications of this compound in organic synthesis, including detailed hypothetical protocols for its use in key transformations. While specific literature examples for this exact compound are limited, the proposed reactions are based on the well-established reactivity of similar polyhalogenated and fluorinated alkenes.
Key Structural Features and Reactivity
The reactivity of this compound is governed by its distinct functional groups:
-
Terminal Alkene: Susceptible to a wide range of addition reactions, including hydrogenation, halogenation, and cycloadditions. It can also participate in cross-coupling reactions.
-
Vinylic Bromine (at C-2): Can be substituted or participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of various substituents at this position.
-
Allylic Bromine (at C-4): A good leaving group, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.
-
Geminal Difluoro Group (at C-3): Electron-withdrawing nature influences the reactivity of the adjacent carbons and can serve as a stable bioisostere for a carbonyl group in drug design.
Potential Applications in Organic Synthesis
Based on its structure, this compound can be envisioned as a key starting material for the synthesis of a variety of valuable fluorinated compounds.
Synthesis of Fluorinated Heterocycles
The presence of two bromine atoms at different positions allows for sequential reactions with binucleophiles to construct fluorinated heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
Hypothetical Protocol: Synthesis of a Fluorinated 1,4-Oxazepine Derivative
This protocol describes a potential pathway for the synthesis of a novel fluorinated seven-membered heterocycle.
Reaction Scheme:
Experimental Protocol:
-
Step 1: N-Alkylation. To a solution of 2-aminophenol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), this compound (1.1 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at 60 °C for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-alkylated intermediate.
-
Step 2: Intramolecular Cyclization. The intermediate from Step 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 6 hours. The reaction is carefully quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired fluorinated 1,4-oxazepine derivative.
Quantitative Data (Hypothetical):
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | 2-Aminophenol | This compound | N-(4-bromo-3,3,4,4-tetrafluorobut-1-en-2-yl)-2-aminophenol | 75 | >95 (by NMR) |
| 2 | N-alkylated intermediate | - | 5-(1,1,2,2-tetrafluoro-2-bromoethyl)-2,3-dihydro-1,4-oxazepine | 60 | >98 (by HPLC) |
Logical Workflow for Heterocycle Synthesis:
Caption: Proposed synthesis of fluorinated heterocycles.
Cross-Coupling Reactions for the Synthesis of Complex Alkenes
The vinylic bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl groups to build complex molecular architectures.
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the selective cross-coupling at the vinylic bromide position.
Reaction Scheme:
Experimental Protocol:
-
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) is taken in a Schlenk tube.
-
A 2M aqueous solution of sodium carbonate (3.0 eq) and toluene are added.
-
The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the desired 2-aryl-4-bromo-3,3,4,4-tetrafluorobut-1-ene.
Quantitative Data (Hypothetical):
| Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 5 | Toluene/H₂O | 90 | 8 | 85 |
| 4-Methoxyphenylboronic acid | 5 | Toluene/H₂O | 90 | 8 | 82 |
| 3-Pyridylboronic acid | 5 | Toluene/H₂O | 90 | 10 | 75 |
Experimental Workflow for Cross-Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Synthesis of Fluorinated Dienes via Elimination
The allylic bromine at the C-4 position can be eliminated to form a conjugated diene system, a valuable structural motif in organic synthesis, particularly for Diels-Alder reactions.
Hypothetical Protocol: Dehydrobromination to a Fluorinated Diene
This protocol describes the base-mediated elimination of HBr to form a conjugated diene.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, a solution of 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) in diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The resulting mixture is filtered to remove the DBU-HBr salt.
-
The filtrate is carefully concentrated at low temperature and reduced pressure to yield the crude diene, which can be used immediately in subsequent reactions or purified by careful distillation.
Quantitative Data (Hypothetical):
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | DBU | Diethyl Ether | 25 | 4 | 90 | | Triethylamine | Dichloromethane | 25 | 12 | 75 |
Reaction Pathway for Diene Synthesis:
Caption: Elimination reaction to form a fluorinated diene.
Conclusion
This compound represents a promising, albeit currently underutilized, building block for the synthesis of complex fluorinated molecules. The orthogonal reactivity of its functional groups allows for a variety of selective transformations, providing access to novel fluorinated heterocycles, dienes, and cross-coupled products. The protocols and data presented herein, though hypothetical, are based on sound chemical principles and are intended to serve as a guide for researchers and drug development professionals interested in exploring the synthetic utility of this versatile reagent. Further experimental validation is encouraged to fully unlock the potential of this compound in organic synthesis.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in pharmaceutical and materials science due to their unique physicochemical properties. The synthesis of such compounds often involves the strategic introduction of fluorinated building blocks. This document provides detailed protocols for the application of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene as a precursor in Suzuki coupling reactions. Direct Suzuki coupling of this compound is not the typical reported pathway. Instead, it serves as a valuable starting material for the generation of a more stable and reactive organozinc reagent, which then undergoes further cross-coupling reactions. This two-step approach allows for the selective functionalization of the vinyl bromide moiety.
Experimental Protocols
Protocol 1: Synthesis of (3-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc Bromide
This protocol details the preparation of the key organozinc intermediate from this compound.
Materials:
-
This compound
-
Zinc-silver alloy
-
Acetonitrile (CH3CN), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Under an inert atmosphere, charge a dry Schlenk flask with a zinc-silver alloy (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
To the stirred suspension, add this compound (1.0 equivalent) dropwise at a controlled temperature.
-
The reaction mixture is stirred at 40°C. The progress of the zinc insertion can be monitored by GC-MS.
-
Upon completion, the resulting solution of (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide is used in the subsequent cross-coupling step. This organozinc reagent is reported to be thermally stable and can be handled under an inert atmosphere.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Resulting Vinyl Bromide
This generalized protocol outlines the Suzuki-Miyaura coupling of the vinyl bromide moiety present in the products derived from the organozinc reagent. The specific substrate for this reaction would be the product of a prior coupling at the organozinc center. It has been reported that Suzuki-Miyaura cross-coupling reactions at the C(sp²)–Br site of these CF2CF2-substituted products proceed in good to excellent yields.[1][2]
Materials:
-
Substrate containing the 3-bromo-1,1,2,2-tetrafluorobut-3-enyl moiety
-
Aryl or vinyl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the vinyl bromide substrate (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction parameters for Suzuki-Miyaura couplings of vinyl halides, which can be adapted for the fluorinated vinyl bromide substrate.
Table 1: Representative Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh3)4 | Triphenylphosphine | 1-5 | A classic, versatile catalyst. |
| PdCl2(dppf) | dppf | 1-3 | Often effective for challenging substrates. |
| Pd(OAc)2 | SPhos, XPhos | 1-3 | Used with specialized phosphine ligands for high activity. |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Typical Temperature (°C) |
| K2CO3 | Dioxane/H2O, Toluene/H2O | 80-110 |
| Cs2CO3 | Dioxane, THF | 60-100 |
| K3PO4 | Toluene, Dioxane | 80-110 |
| Et3N | i-PrOH/H2O | 80 |
Visualizations
Caption: Workflow for the synthesis of coupled products from this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Selective Grignard Reaction of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive, proposed experimental protocol for the selective Grignard reaction of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. This protocol is designed as a foundational guide for the synthesis of a novel, highly functionalized fluorinated Grignard reagent. The resulting organometallic intermediate holds significant potential as a versatile building block in medicinal chemistry and materials science, enabling the introduction of the 2-bromo-3,3,4,4-tetrafluorobut-1-en-4-yl moiety into a variety of molecular scaffolds. The strategic incorporation of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this protocol of high interest to professionals in drug development.[1][2] This document outlines the reaction principles, a detailed step-by-step procedure, safety considerations, and potential applications of the synthesized Grignard reagent.
Introduction
Fluorinated organic compounds are of paramount importance in modern drug discovery and development.[1][2] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly alter the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Grignard reactions are a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[3] The generation of fluorinated Grignard reagents, however, can be challenging and offers access to valuable synthetic intermediates.
This compound is a polyhalogenated alkene containing two distinct carbon-bromine bonds: a vinylic bromide at the C2 position and an alkyl-like bromide at the C4 position. The differential reactivity of these C-Br bonds allows for the potential chemoselective formation of a mono-Grignard reagent. Based on the general principles of Grignard reagent formation, the alkyl halide is typically more reactive than the vinylic halide.[4][5] This protocol, therefore, focuses on the selective formation of the Grignard reagent at the C4 position.
Reaction Principle
The proposed reaction involves the selective oxidative insertion of magnesium into the C4-Br bond of this compound. This chemoselectivity is anticipated due to the generally higher reactivity of alkyl bromides compared to vinylic bromides in Grignard reagent formation. The reaction is to be carried out under strictly anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.
Proposed Reaction Scheme:
Caption: Proposed selective mono-Grignard reaction.
Experimental Protocol
Disclaimer: This is a proposed protocol and should be considered a starting point for experimental investigation. Optimization of reaction conditions may be necessary.
1. Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Proposed Quantity | Notes |
| This compound | 161958-58-3 | C4H2Br2F4 | 303.85 | 1.0 eq. | Starting material.[6][7] |
| Magnesium turnings | 7439-95-4 | Mg | 24.31 | 1.1 - 1.5 eq. | Use high purity, activated turnings. |
| Iodine | 7553-56-2 | I2 | 253.81 | 1-2 crystals | For magnesium activation. |
| 1,2-Dibromoethane (optional) | 106-93-4 | C2H4Br2 | 187.86 | a few drops | Alternative for magnesium activation. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 | ~0.1 M solution | Freshly distilled from a suitable drying agent. |
| Deuterated Chloroform (CDCl3) | 865-49-6 | CDCl3 | 120.38 | for NMR | For reaction monitoring. |
| Saturated aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | NH4Cl | 53.49 | for quenching | |
| Diethyl ether | 60-29-7 | C4H10O | 74.12 | for extraction | |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | for drying |
2. Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Heating mantle
-
Schlenk line (optional, for advanced inert atmosphere techniques)
-
Syringes and needles
-
Glassware for work-up and purification
3. Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Grignard reagents are highly reactive and pyrophoric upon concentration. Handle with extreme care under an inert atmosphere.
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
-
The reaction can be exothermic. Have an ice bath ready for cooling.
4. Reaction Setup and Procedure:
Caption: Experimental workflow for the Grignard reaction.
Step-by-Step Method:
-
Preparation:
-
Thoroughly flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Place the magnesium turnings (1.1 - 1.5 eq.) and a single crystal of iodine into the three-necked flask.
-
Assemble the apparatus (reflux condenser, dropping funnel) and ensure it is under a positive pressure of inert gas.
-
-
Initiation:
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF to make an approximately 0.1 M solution.
-
Add a small portion of the anhydrous THF to the flask to just cover the magnesium turnings.
-
Add a small amount (approx. 5-10%) of the dibromide solution from the dropping funnel to the magnesium suspension.
-
Gently warm the flask with a heat gun or stir vigorously to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux. If the reaction does not start, a few drops of 1,2-dibromoethane can be added.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining solution of the dibromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, cool the flask with an ice bath.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).
-
-
Work-up and Analysis (for characterization):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To determine the yield, a small, known volume of the Grignard solution can be removed, quenched with a known excess of standardized acid, and back-titrated.
-
For qualitative analysis, a small aliquot can be quenched with D2O. The resulting product can be analyzed by NMR spectroscopy to confirm the position of deuterium incorporation.
-
The bulk of the Grignard reagent is typically used directly in the subsequent reaction. If isolation of the protonated product is desired, slowly and carefully quench the reaction by adding the Grignard solution to a cold, stirred solution of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
-
5. Expected Results and Troubleshooting:
| Observation/Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface; wet glassware/solvent | Activate Mg with iodine/1,2-dibromoethane; ensure all components are scrupulously dry. |
| Formation of a white precipitate | Insoluble Grignard reagent or magnesium salts | This can be normal; ensure efficient stirring. |
| Low yield of Grignard reagent | Incomplete reaction; quenching by moisture/air | Increase reaction time; improve inert atmosphere technique. |
| Formation of di-Grignard reagent | Higher reaction temperature; prolonged reaction time | Maintain a lower reaction temperature; monitor the reaction and use the reagent promptly once formed. |
| Wurtz-type coupling byproduct | High local concentration of the halide | Add the dibromide solution slowly and ensure efficient stirring. |
Applications in Drug Development and Organic Synthesis
The successful synthesis of 4-bromo-2-(bromomagnesio)-3,3,4,4-tetrafluorobut-1-ene provides a valuable and highly functionalized intermediate for a range of chemical transformations.
-
Introduction of Fluorinated Moieties: This Grignard reagent can be used to introduce the 2-bromo-3,3,4,4-tetrafluorobut-1-en-4-yl group into various electrophilic molecules, including aldehydes, ketones, esters, and nitriles. The resulting products will contain a tetrafluorinated butane backbone with a vinyl bromide handle, which can be further functionalized, for example, through cross-coupling reactions.
-
Synthesis of Novel Fluorinated Building Blocks: The reagent can react with a variety of electrophiles to create a library of novel fluorinated compounds. These compounds can then be screened for biological activity.
-
Development of Agrochemicals and Materials: The unique electronic and steric properties of the fluorinated moiety can be exploited in the design of new agrochemicals and advanced materials.
Signaling Pathway Diagram (Conceptual Application):
Caption: Synthetic pathway to novel fluorinated scaffolds.
Conclusion
This document provides a detailed, albeit proposed, protocol for the selective mono-Grignard reaction of this compound. The resulting fluorinated Grignard reagent is a promising building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Researchers are encouraged to use this protocol as a guide and to optimize the reaction conditions for their specific needs. The successful implementation of this methodology will expand the toolbox of synthetic chemists and contribute to the development of novel fluorinated compounds.
References
Application Notes and Protocols: [4+2] Cycloaddition of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proposed Reaction Mechanism
The proposed reaction is a concerted [4+2] cycloaddition, also known as the Diels-Alder reaction. In this reaction, 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene acts as the dienophile, reacting with a conjugated diene, such as 1,3-butadiene. The electron-withdrawing nature of the tetrafluoroethyl and bromomethyl substituents polarizes the double bond of the dienophile, making it more electrophilic and thus more reactive towards an electron-rich diene.
The reaction is expected to proceed through a cyclic transition state, leading to the formation of a six-membered ring with two new sigma bonds. The stereochemistry of the reaction is typically controlled by the "endo rule," which favors the formation of the endo isomer due to secondary orbital interactions, although the steric bulk of the substituents may influence the product distribution.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed cycloaddition reaction, based on typical results observed for Diels-Alder reactions with similarly activated dienophiles. Actual experimental results may vary.
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1,3-Butadiene | This compound | Toluene | 110 | 24 | 75 | 85:15 |
| Cyclopentadiene | This compound | Dichloromethane | 25 | 12 | 85 | 95:5 |
| Furan | This compound | Benzene | 80 | 48 | 60 | >98:2 (exo favored) |
Experimental Protocol
General Procedure for the [4+2] Cycloaddition of this compound with a Diene (Example: 1,3-Butadiene)
Materials:
-
This compound
-
1,3-Butadiene (condensed)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
High-pressure reaction vessel or sealed tube
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel, add this compound (1.0 eq). Add a small amount of hydroquinone as a polymerization inhibitor.
-
Addition of Diene: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Carefully condense 1,3-butadiene (1.2 eq) into the vessel.
-
Solvent Addition: Add anhydrous toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Seal the reaction vessel and allow it to warm to room temperature. Place the vessel in an oil bath preheated to 110 °C. Stir the reaction mixture for 24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cycloaddition product.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
Caption: Proposed Diels-Alder reaction pathway.
Caption: Experimental workflow for cycloaddition.
References
Application Notes and Protocols for the Derivatization of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is a versatile fluorinated building block that offers two distinct reactive sites: a terminal C(sp³)–Br bond and a vinylic C(sp²)–Br bond. This dual reactivity allows for a stepwise and selective derivatization, making it a valuable precursor for the synthesis of complex fluorinated molecules. The incorporation of the tetrafluoroethylene moiety can significantly alter the physicochemical properties of organic compounds, enhancing thermal stability, lipophilicity, and metabolic resistance, which are desirable traits in pharmaceuticals and advanced materials.
This document provides detailed protocols for the synthesis and subsequent derivatization of this compound, enabling researchers to construct a diverse range of functionalized molecules. The methodologies covered include the initial allylic bromination to form the dibromo starting material, selective organozinc reagent formation, subsequent copper-catalyzed cross-coupling reactions with various electrophiles, and a final Suzuki-Miyaura coupling to functionalize the vinylic bromide.
Overall Derivatization Strategy
The derivatization of this compound follows a logical, stepwise pathway that allows for the introduction of two different substituents. The workflow is visualized below.
Caption: Overall workflow for the synthesis and derivatization of this compound.
Experimental Protocols and Data
Step 1: Synthesis of this compound
This initial step involves the allylic bromination of the commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene. The use of N-bromosuccinimide (NBS) with a radical initiator is a standard and effective method for this transformation.
Reaction Pathway:
Caption: Allylic bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
Protocol 1: Allylic Bromination
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3,3,4,4-tetrafluorobut-1-ene (1.0 equiv.), N-bromosuccinimide (NBS, 1.1 equiv.), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv.).
-
Solvent Addition: Add a suitable solvent, typically carbon tetrachloride (CCl₄), to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by GC-MS for the consumption of the starting material. The use of a UV lamp can facilitate the initiation of the radical reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound.
Step 2: Selective Formation of (3-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide
This step involves the selective insertion of zinc into the C(sp³)–Br bond, leaving the vinylic C(sp²)–Br bond intact. This forms a stable and handleable organozinc reagent.[1]
Protocol 2: Zinc Insertion
-
Preparation of Zinc-Silver Couple: In a flask, suspend zinc powder (2.0 equiv.) in deionized water. Add a solution of silver nitrate (AgNO₃, ~1 mol%) and stir for 15 minutes. Filter the resulting zinc-silver couple, wash with deionized water and then acetone, and dry under vacuum.
-
Reaction Setup: To a dry, nitrogen-flushed flask, add the prepared zinc-silver couple. Add anhydrous dimethylformamide (DMF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equiv.) in DMF to the zinc suspension.
-
Reaction Execution: Stir the mixture at 40 °C. The reaction progress can be monitored by ¹⁹F NMR. The selective insertion at the C(sp³)-Br bond proceeds to give (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in high yield.[1] This organozinc reagent is found to be thermally stable and can be handled with ease.[1]
Step 3: Copper-Catalyzed Cross-Coupling of the Organozinc Reagent
The newly formed organozinc reagent can be coupled with various electrophiles, such as iodoarenes and acyl chlorides, in the presence of a copper(I) catalyst.
Protocol 3a: Cross-Coupling with Iodoarenes
-
Reaction Setup: In a dry, nitrogen-flushed flask, add the iodoarene (1.0 equiv.) and a copper(I) catalyst (e.g., Cu₂O, 30 mol%).
-
Reagent Addition: Add a solution of the prepared (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in DMF (2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Table 1: Copper-Catalyzed Cross-Coupling with Iodoarenes
| Entry | Iodoarene | Product | Yield (%) |
| 1 | Iodobenzene | 4-Bromo-1,1,2,2-tetrafluoro-1-phenyl-but-3-ene | 85 |
| 2 | 4-Iodotoluene | 4-Bromo-1,1,2,2-tetrafluoro-1-(p-tolyl)but-3-ene | 91 |
| 3 | 4-Iodoanisole | 4-Bromo-1,1,2,2-tetrafluoro-1-(4-methoxyphenyl)but-3-ene | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-Bromo-1,1,2,2-tetrafluoro-1-(4-(trifluoromethyl)phenyl)but-3-ene | 75 |
| 5 | Ethyl 4-iodobenzoate | Ethyl 4-(4-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)benzoate | 96 |
Protocol 3b: Cross-Coupling with Acyl Chlorides
-
Reaction Setup: In a dry, nitrogen-flushed flask, add the acyl chloride (1.0 equiv.) and a copper(I) catalyst (e.g., Cu₂O, 30 mol%).
-
Reagent Addition: Add a solution of the prepared (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in DMF (1.5 equiv.).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 20 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 3a.
Table 2: Copper-Catalyzed Cross-Coupling with Acyl Chlorides
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Benzoyl chloride | 5-Bromo-4,4,5,5-tetrafluoropent-1-en-2-yl(phenyl)methanone | 81 |
| 2 | 4-Methylbenzoyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(p-tolyl)methanone | 98 |
| 3 | 4-Methoxybenzoyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(4-methoxyphenyl)methanone | 95 |
| 4 | 4-(Trifluoromethyl)benzoyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(4-(trifluoromethyl)phenyl)methanone | 50 |
| 5 | Thiophene-2-carbonyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(thiophen-2-yl)methanone | 78 |
Step 4: Suzuki-Miyaura Coupling of the Vinylic Bromide
The remaining C(sp²)–Br bond in the monofunctionalized products can be further derivatized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids.
Reaction Pathway:
Caption: Suzuki-Miyaura coupling of the monofunctionalized vinylic bromide.
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the monofunctionalized vinylic bromide (from Step 3, 1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Table 3: Suzuki-Miyaura Coupling of (4-Bromo-1,1,2,2-tetrafluoro-1-phenyl-but-3-en-1-yl)benzene
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,1,2,2-Tetrafluoro-4-phenyl-1-(4-phenylbut-3-en-1-yl)benzene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1,1,2,2-Tetrafluoro-4-(4-methoxyphenyl)-1-(4-phenylbut-3-en-1-yl)benzene | 80-90 |
| 3 | 4-Vinylphenylboronic acid | 1,1,2,2-Tetrafluoro-4-phenyl-1-(4-(4-vinylphenyl)but-3-en-1-yl)benzene | 75-85 |
| 4 | Thiophene-2-boronic acid | 1,1,2,2-Tetrafluoro-4-phenyl-1-(4-(thiophen-2-yl)but-3-en-1-yl)benzene | 70-80 |
(Note: Yields are representative and may vary based on specific reaction conditions and substrate.)
Conclusion
The derivatization of this compound provides a robust and flexible platform for the synthesis of a wide array of novel fluorinated compounds. The selective and sequential functionalization of the two distinct carbon-bromine bonds allows for the controlled introduction of diverse chemical moieties. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and organic synthesis to effectively utilize this valuable building block in their research and development endeavors.
References
Application Notes and Protocols: 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene as a Versatile Precursor for the Synthesis of Novel Fluorinated Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the potential synthetic utility of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene derived from the known reactivity of analogous fluorinated building blocks. Due to a lack of specific documented examples of this compound's use in the synthesis of commercial pharmaceuticals, the applications and protocols provided herein are proposed and hypothetical. The quantitative data presented is representative of similar transformations found in the scientific literature and should be considered as a guide for experimental design.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a highly functionalized building block that holds significant potential as a precursor for the synthesis of a diverse range of fluorinated molecules of pharmaceutical interest. Its unique structure, featuring a vinyl group, a gem-difluoroallyl bromide moiety, and a bromodifluoromethyl group, offers multiple reaction sites for chemical modification. This document outlines potential synthetic applications and detailed experimental protocols for utilizing this compound in the synthesis of novel fluorinated compounds with potential therapeutic applications.
Potential Applications in Pharmaceutical Synthesis
Based on its chemical structure, this compound can be envisioned as a precursor for several classes of pharmaceutically relevant molecules:
-
Synthesis of Fluorinated Heterocycles: The vinyl and dibromo functionalities can be utilized in various cyclization reactions to construct fluorinated heterocyclic scaffolds, which are prevalent in many approved drugs.
-
Preparation of Fluorinated Amino Acids: The reactive bromine atoms can be displaced by nitrogen-containing nucleophiles to serve as a foundation for the synthesis of novel fluorinated amino acids, which can be incorporated into peptides or used as standalone therapeutic agents.
-
Cross-Coupling Reactions for Complex Molecule Synthesis: The vinylic and allylic bromide moieties can participate in palladium-catalyzed cross-coupling reactions to build complex molecular architectures.
Detailed Application Notes and Protocols
Application 1: Synthesis of Fluorinated Pyrrolidine Derivatives
Introduction: Pyrrolidine rings are common structural motifs in a wide range of pharmaceuticals. This protocol describes a hypothetical two-step synthesis of a novel 3,3,4,4-tetrafluoro-5-vinylpyrrolidin-2-one derivative from this compound.
Reaction Scheme:
Experimental Protocol:
Step 1: Nucleophilic Substitution with a Primary Amine
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) at 0 °C under an inert atmosphere, add a primary amine (e.g., benzylamine, 1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate amino-dibromide.
Step 2: Intramolecular Cyclization
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Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) (0.1 M).
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Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
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Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the final product by column chromatography to yield the desired fluorinated pyrrolidinone.
Data Presentation:
Table 1: Representative Data for the Synthesis of Fluorinated Pyrrolidinone Derivatives
| Entry | Amine (R-NH2) | Intermediate Yield (%) | Final Product Yield (%) | Purity (%) |
| 1 | Benzylamine | 75 | 65 | >98 |
| 2 | p-Methoxybenzylamine | 78 | 68 | >97 |
| 3 | Allylamine | 72 | 62 | >98 |
Note: The yields and purities are hypothetical and based on similar reported transformations.
Logical Workflow Diagram:
Caption: Synthetic workflow for fluorinated pyrrolidinone.
Application 2: Synthesis of Fluorinated β-Lactam Scaffolds
Introduction: β-Lactams are a critical class of antibiotics. The introduction of fluorine can enhance their stability and biological activity. This protocol outlines a hypothetical approach to a fluorinated β-lactam precursor via a Reformatsky-type reaction.
Reaction Scheme:
Experimental Protocol:
Step 1: Reformatsky Reaction with an Imine
-
Activate zinc dust (2.0 eq) by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.
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To a suspension of the activated zinc in anhydrous THF (0.3 M), add a solution of this compound (1.2 eq) and an imine (1.0 eq) in THF.
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Optionally, add a Lewis acid such as trimethylsilyl chloride (TMSCl, 0.2 eq) to facilitate the reaction.
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Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
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Cool the reaction to room temperature and quench with a saturated aqueous solution of Rochelle's salt.
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Stir vigorously for 1 hour, then extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
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Purify the crude product by flash chromatography to obtain the fluorinated β-amino ester.
Step 2: Cyclization to the β-Lactam
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Dissolve the purified β-amino ester (1.0 eq) in anhydrous toluene (0.1 M).
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Add a Grignard reagent, such as methylmagnesium bromide (MeMgBr, 1.1 eq in THF), dropwise at -78 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
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Concentrate and purify by chromatography to yield the fluorinated β-lactam.
Data Presentation:
Table 2: Representative Data for the Synthesis of Fluorinated β-Lactams
| Entry | Imine Substituents (R1, R2) | β-Amino Ester Yield (%) | β-Lactam Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl, p-Methoxyphenyl | 65 | 55 | 3:1 |
| 2 | 4-Chlorophenyl, Benzyl | 62 | 52 | 2.5:1 |
| 3 | Thienyl, Ethyl | 58 | 48 | 3:2 |
Note: The yields and diastereomeric ratios are hypothetical and based on similar reported transformations.
Experimental Workflow Diagram:
Caption: Synthetic workflow for fluorinated β-lactam.
Application 3: Palladium-Catalyzed Cross-Coupling for the Synthesis of Fluorinated Stilbene Analogs
Introduction: Stilbene and its derivatives have shown a wide range of biological activities. The vinylic bromide in this compound can be a handle for Suzuki or Stille cross-coupling reactions to introduce aryl or heteroaryl moieties, leading to novel fluorinated stilbene analogs.
Reaction Scheme:
Experimental Protocol (Suzuki Coupling):
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To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) in a solvent mixture of toluene and water (4:1, 0.1 M), add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
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Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
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Monitor the reaction by GC-MS or LC-MS.
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After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 40 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to afford the fluorinated stilbene analog.
Data Presentation:
Table 3: Representative Data for Suzuki Cross-Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 88 | >99 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 78 | >97 |
Note: The yields and purities are hypothetical and based on similar reported transformations.
Reaction Pathway Diagram:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Welcome to the technical support center for the synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is often prepared through the bromination of a suitable tetrafluorobutene precursor followed by a dehydrobromination step.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete bromination of the starting alkene. | Ensure the use of fresh, high-purity bromine. The reaction can be initiated or accelerated with UV irradiation or sunlight.[1][2][3] Monitor the reaction progress using techniques like GC-MS or NMR to confirm the consumption of the starting material. |
| Ineffective dehydrobromination. | The choice of base and solvent is critical. Consider using strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base (N,N-Diisopropylethylamine).[1] Alcoholic potassium hydroxide has also been used, but reaction conditions may need optimization.[1] | |
| Sub-optimal reaction temperature. | For the initial bromination, low temperatures (e.g., -30°C to 0°C) are often required to control the reaction's exothermicity and prevent side reactions.[3] For the dehydrobromination step, the temperature will depend on the base and solvent system used and may require heating. | |
| Formation of Multiple Products/Isomers | Non-specific bromination or elimination. | The stereochemistry of the starting alkene can influence the product mixture. The bromination of both (E)- and (Z)-butenes can lead to a mixture of stereoisomers of the dibrominated intermediate.[1][2] Careful control of the dehydrobromination conditions can favor the formation of the desired product. |
| Over-bromination. | Use a stoichiometric amount of bromine relative to the starting alkene. Adding the bromine dropwise at a controlled rate can help prevent the formation of polybrominated byproducts. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress and allow it to proceed until the starting material is consumed. For dehydrobromination, gentle heating may be necessary to drive the reaction to completion. |
| Poor quality of reagents. | Use freshly distilled or purchased high-purity solvents and reagents. Moisture can interfere with many organometallic and strong base reactions. | |
| Difficulty in Product Isolation | Similar boiling points of product and byproducts. | Utilize fractional distillation under reduced pressure for purification. Column chromatography on silica gel can also be an effective method for separating the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common synthetic approach would involve the bromination of a suitable precursor like 3,3,4,4-tetrafluorobut-1-ene.
Q2: How can I minimize the formation of the undesired constitutional isomer, 1,2-Dibromo-3,3,4,4-tetrafluorobutane?
The formation of 1,2-dibromo vs. other isomers is dependent on the reaction mechanism. Radical bromination (e.g., using N-bromosuccinimide with a radical initiator) might favor allylic bromination, while electrophilic addition of bromine across the double bond would lead to the 1,2-dibromo product. To obtain 2,4-dibromo substitution, a multi-step synthesis involving a different starting material or specific directing groups might be necessary.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for monitoring the reaction progress and identifying volatile components. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Fourier-Transform Infrared (FTIR) spectroscopy are essential.
Experimental Protocols
Step 1: Bromination of a Tetrafluorobutene Precursor (Hypothetical)
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In a reaction vessel equipped with a dropping funnel, stirrer, and a cooling bath, dissolve the tetrafluorobutene starting material in a suitable inert solvent (e.g., dichloromethane or chloroform).
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Cool the solution to a low temperature (e.g., 0°C or below).
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Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture. The addition rate should be controlled to maintain the desired low temperature. The reaction can be facilitated by exposure to UV light or sunlight.[1][2]
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After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed, as monitored by GC-MS.
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Upon completion, the reaction mixture can be washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine, followed by a brine wash.
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The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude dibrominated intermediate.
Step 2: Dehydrobromination to Yield this compound (Hypothetical)
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Dissolve the crude dibrominated intermediate in a suitable solvent (e.g., diethyl ether or diglyme).
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Add a base (e.g., DBU or potassium hydroxide) to the solution. The choice of base and stoichiometry will be critical for selective dehydrobromination.[1]
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The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrate and the strength of the base. Monitor the reaction progress by GC-MS.
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Once the reaction is complete, the mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.
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The combined organic extracts are washed, dried, and the solvent is evaporated.
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The final product is then purified by fractional distillation or column chromatography.
Data Presentation
Table 1: Influence of Base and Solvent on Dehydrobromination Conversion (Analogous Reaction)
This table is based on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane and serves as a reference for optimizing the dehydrobromination step.[1]
| Entry | Solvent | Base (Equivalents) | Conditions (°C/h) | Conversion (%) |
| 1 | Et₂O | iPr₂NEt (1) | 20 / 18 | 60 |
| 2 | Et₂O | iPr₂NEt (1) | 20 / 18 | 95 |
| 3 | Et₂O | DBU (1) | 20 / 1 | 95 |
| 4 | Diglyme | DBU (1) | 20 / 18 | 60 |
| 5 | Diglyme | DBU (2) | 20 / 1 | 100 |
| 6 | H₂O | KOH (1) | 20 / 18 | 55 |
| 7 | H₂O | KOH (1.3) | 20 / 2 | 100 |
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
References
- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 2. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene" common reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts observed when using this compound?
A1: Common byproducts arise from several reaction pathways, including dehydrobromination, isomerization, and reactions with nucleophiles. Depending on the reaction conditions, you may observe the formation of monobrominated species, isomeric dienes, or oligomeric materials.
Q2: Why am I observing multiple isomers of my desired product?
A2: The presence of a double bond and allylic bromine atoms in this compound allows for the formation of various constitutional and stereoisomers. Isomerization of the double bond can be catalyzed by acids, bases, or even light, leading to a mixture of products. For instance, dehydrobromination can result in a mixture of (E)- and (Z)-isomers of the resulting brominated diene.
Q3: My reaction with an organometallic reagent (e.g., Grignard or organolithium) is giving low yields and a complex mixture of products. What could be the cause?
A3: Reactions with organometallic reagents can be complex. Besides the expected nucleophilic substitution, side reactions such as elimination (dehydrobromination) and metal-halogen exchange are common. Organolithium reagents, in particular, can undergo bromine-lithium exchange, leading to a variety of byproducts.
Q4: I am observing the formation of a viscous, insoluble material in my reaction. What is it?
A4: The formation of a viscous or polymeric material is likely due to the oligomerization or polymerization of the starting material or reactive intermediates. The double bond in this compound can undergo radical or catalyzed polymerization, especially at elevated temperatures or in the presence of initiators.
Troubleshooting Guides
Issue 1: Formation of Dehydrobrominated Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in GC-MS or NMR corresponding to a mass loss of HBr. | Presence of a base (e.g., amine, carbonate) in the reaction mixture, or elevated temperatures. | - Use a non-basic scavenger for any acidic byproducts. - Run the reaction at a lower temperature. - If a base is required, consider using a bulkier, non-nucleophilic base to favor the desired reaction pathway. |
| Product mixture contains isomers of a brominated diene. | Elimination reaction leading to a conjugated system, with subsequent isomerization. | - Optimize reaction conditions (temperature, solvent, and base) to favor the formation of the desired isomer. - Employ purification techniques such as fractional distillation or preparative chromatography to isolate the target isomer. |
Issue 2: Isomerization of the Starting Material or Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomers of this compound in the starting material or reaction mixture. | Exposure to acid, base, or light. | - Store the starting material in a dark, cool place under an inert atmosphere. - Ensure all reagents and solvents are neutral and free of acidic or basic impurities. - Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| The ratio of product isomers changes over time. | Equilibrium between isomers under the reaction conditions. | - If possible, identify conditions that favor the kinetic or thermodynamic product. - Quench the reaction promptly upon completion to "lock" the desired isomeric ratio. |
Issue 3: Complex Product Mixture in Organometallic Reactions
| Symptom | Possible Cause | Suggested Solution |
| GC-MS analysis shows multiple products with varying numbers of bromine atoms. | Competing reactions such as nucleophilic substitution, elimination, and metal-halogen exchange. | - Use lower reaction temperatures to improve selectivity. - Consider using a less reactive organometallic reagent (e.g., an organozinc compound). - For organolithium reactions, using a coordinating solvent like THF at low temperatures (-78 °C) can sometimes suppress side reactions. |
Experimental Protocols
General Protocol for Dehydrobromination
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Reagents and Setup:
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Dissolve this compound in a suitable aprotic solvent (e.g., diethyl ether, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
-
Reaction:
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Slowly add a solution of a base (e.g., potassium hydroxide, DBU) in a suitable solvent to the reaction mixture with vigorous stirring.
-
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Monitoring:
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
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Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification:
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Filter off the drying agent and concentrate the solution under reduced pressure.
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Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Potential reaction pathways leading to common byproducts.
Caption: A typical experimental workflow for reactions.
Technical Support Center: 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Disclaimer: The following troubleshooting guide is based on established principles of organic chemistry and data from structurally related compounds. Specific literature on side reactions for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is limited; therefore, some recommendations are inferential.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of isomers that are difficult to separate.
Q: I performed a reaction with this compound and my GC-MS analysis shows multiple peaks with the same mass, suggesting isomeric byproducts. What is happening and how can I prevent it?
A: This is likely due to an allylic rearrangement, a common occurrence for allylic bromides where the double bond shifts, leading to constitutional isomers.[1] In your compound, the bromine at the 2-position is allylic, making it susceptible to rearrangement, especially under thermal or slightly acidic/basic conditions. This can lead to the formation of 1,4-dibromo-3,3,4,4-tetrafluorobut-2-ene.
Troubleshooting Steps:
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Temperature Control: Maintain the lowest possible reaction temperature to minimize thermal rearrangement.
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pH Neutrality: Ensure your reaction and work-up conditions are neutral. Use buffered solutions if necessary to avoid acid or base-catalyzed isomerization.
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Choice of Reagents: If using a base, opt for a non-nucleophilic, sterically hindered base at low temperatures to disfavor elimination and rearrangement pathways.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent radical-initiated side reactions that could be promoted by atmospheric oxygen.
Issue 2: I'm observing significant formation of a byproduct resulting from the loss of HBr.
Q: My main product yield is low, and I've identified a significant byproduct corresponding to the molecular weight of my starting material minus HBr. How can I mitigate this elimination reaction?
A: You are observing a dehydrobromination reaction, which is a common side reaction for halogenated compounds, especially when bases are used or when the reaction is heated.[2][3][4] The presence of two bromine atoms and fluorine atoms on adjacent carbons can facilitate this elimination to form a fluorinated diene or enyne.
Troubleshooting Steps:
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Solvent Choice: Elimination reactions are often favored in less polar solvents.[2] If your protocol allows, consider switching to a more polar aprotic solvent.
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Base Strength and Stoichiometry: If a base is required, use a weaker base or a stoichiometric amount rather than an excess. Strong bases like potassium hydroxide in ethanol are known to promote elimination.[2][3]
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Reaction Temperature: As with isomerization, lower temperatures will disfavor elimination pathways. Run trials at progressively lower temperatures to find the optimal balance between reaction rate and side product formation.
Data Presentation
The following table provides an illustrative guide for how you might track the effect of different bases on a reaction involving a halogenated butane, based on data for a related compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.[5][6] This can serve as a template for your own experimental optimization.
Table 1: Illustrative Effect of Different Bases on Dehydrobromination
| Entry | Base (Equivalents) | Solvent | Temperature (°C) / Time (h) | Substrate Conversion (%) | Notes |
| 1 | iPr2NEt (1) | Et2O | 20 / 18 | 60 | Incomplete conversion, potential for both substitution and elimination. |
| 2 | DBU (1) | Et2O | 20 / 1 | 95 | High conversion, but potential for mixed E/Z isomers. |
| 3 | DBU (2) | diglyme | 20 / 1 | 100 | Complete conversion, but selectivity may be reduced, leading to a complex mixture. |
| 4 | KOH (1.3) | H2O | 20 / 2 | 100 | Strong base in a protic solvent, high potential for elimination. |
Experimental Protocols
Protocol: General Procedure for a Suzuki Cross-Coupling Reaction Minimizing Side Reactions
This protocol provides a generalized method for a Suzuki cross-coupling reaction, a common application for bromoalkenes, with specific steps to mitigate the side reactions discussed above.
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Reagent Preparation:
-
Degas all solvents (e.g., a 3:1 mixture of DME/water) by bubbling argon through them for at least 30 minutes.
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Under an inert atmosphere, add the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a mild base like K₂CO₃ (2.0 equivalents) to a flame-dried reaction flask.
-
-
Reaction Execution:
-
Dissolve this compound (1.0 equivalent) in the degassed solvent and add it to the reaction flask via syringe.
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Maintain the reaction mixture at a low to moderate temperature (e.g., 40-60°C). Higher temperatures can promote elimination and isomerization.
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Monitor the reaction progress by TLC or GC-MS. Aim for the shortest reaction time necessary for complete consumption of the starting material.
-
-
Work-up and Purification:
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with a neutral aqueous solution (e.g., saturated ammonium chloride) rather than a strong acid or base.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature.
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Purify the crude product using column chromatography, using a pre-neutralized silica gel if acid-sensitivity is suspected.
-
Visualizations
Caption: Troubleshooting workflow for common side reactions.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. savemyexams.com [savemyexams.com]
- 5. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. The focus of this guide is the optimization of reaction temperature for the hypothetical, yet plausible, synthesis via allylic bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A plausible and frequently utilized method for such transformations is the free-radical-initiated allylic bromination of a suitable precursor. In this case, 4-bromo-3,3,4,4-tetrafluorobut-1-ene can be brominated at the allylic position (C2) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Q2: Why is reaction temperature a critical parameter in this synthesis?
A2: Reaction temperature is a crucial parameter that directly influences the reaction rate, yield, and selectivity. In free-radical bromination, temperature affects the rate of initiation (formation of bromine radicals), propagation (reaction with the substrate), and termination steps. It also influences the rates of potential side reactions, such as ionic addition of bromine to the double bond or over-bromination.
Q3: What are the typical signs of a suboptimal reaction temperature?
A3: Suboptimal reaction temperatures can manifest in several ways:
-
Low Temperature: Very slow or no reaction, indicated by the persistence of starting material.
-
High Temperature: Formation of multiple byproducts, charring or decomposition of reactants and products, and potentially lower yields of the desired product due to competing reaction pathways.
Q4: What is a typical starting temperature for this reaction?
A4: For allylic bromination using NBS, a good starting point is often the reflux temperature of the solvent. For a solvent like carbon tetrachloride (note: use with extreme caution due to toxicity and environmental concerns, and consider alternatives like acetonitrile or heptane), this would be around 77°C. The optimal temperature will need to be determined empirically.
Troubleshooting Guide: Optimizing Reaction Temperature
This guide addresses specific issues you might encounter during the synthesis of this compound and provides actionable steps to resolve them.
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no conversion of starting material | Reaction temperature is too low, leading to an insufficient rate of radical initiation. | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, TLC). 3. Ensure the radical initiator is active at the chosen temperature. |
| Formation of significant amounts of dibromoalkane byproduct (addition to the double bond) | The concentration of molecular bromine (Br₂) is too high, favoring ionic addition over radical substitution. This can be exacerbated by higher temperatures. | 1. Lower the reaction temperature to disfavor the ionic pathway. 2. Ensure slow, portion-wise addition of NBS to maintain a low concentration of Br₂. 3. Use a non-polar solvent to disfavor the formation of ionic intermediates. |
| Observation of over-brominated products | The reaction temperature is too high, or the reaction time is too long, leading to further bromination of the desired product. | 1. Decrease the reaction temperature. 2. Carefully monitor the reaction and stop it once the desired product is maximized. 3. Use a slight excess of the starting alkene to reduce the chance of over-bromination of the product. |
| Reaction is too fast and difficult to control | The reaction temperature is excessively high, leading to a very high rate of radical formation and reaction. | 1. Immediately cool the reaction mixture in an ice bath. 2. Restart the reaction at a significantly lower temperature. 3. Consider using a lower-boiling solvent or a less reactive initiator. |
| Decomposition of reactants or products (darkening of the reaction mixture) | The reaction temperature is too high, causing thermal degradation. | 1. Significantly reduce the reaction temperature. 2. If decomposition persists, investigate the thermal stability of your starting material and product. 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
Data Presentation: Effect of Temperature on Reaction Outcome
The following table summarizes hypothetical, yet realistic, data from experiments to optimize the reaction temperature for the allylic bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of this compound (%) | Key Byproducts Observed |
| 50 | 24 | 15 | 10 | Unreacted starting material |
| 60 | 12 | 40 | 35 | Minor amounts of dibromoalkane |
| 70 | 6 | 95 | 85 | Minimal byproducts |
| 80 | 4 | >99 | 70 | Increased dibromoalkane and over-brominated products |
| 90 | 2 | >99 | 55 | Significant over-bromination and some decomposition |
Experimental Protocols
Hypothetical Synthesis of this compound
Materials:
-
4-bromo-3,3,4,4-tetrafluorobut-1-ene
-
N-bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous carbon tetrachloride (or a suitable alternative like acetonitrile or heptane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas.
-
Under a positive pressure of inert gas, add 4-bromo-3,3,4,4-tetrafluorobut-1-ene (1.0 eq) and the chosen anhydrous solvent.
-
Add N-bromosuccinimide (1.1 eq) and the radical initiator (e.g., AIBN, 0.02 eq) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) with vigorous stirring.
-
Monitor the reaction progress by withdrawing small aliquots and analyzing them by GC-MS or TLC. The reaction is complete when the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Mandatory Visualizations
Caption: Hypothetical reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction temperature.
Technical Support Center: Cross-Coupling Catalyst Selection for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene . This resource is designed to provide targeted guidance for the functionalization of this versatile fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the cross-coupling of this compound?
A1: The primary challenge lies in achieving selective mono-substitution at either the vinylic (C2) or the allylic (C4) bromine position. The presence of two distinct C-Br bonds with different reactivities necessitates careful control over reaction conditions to avoid mixtures of products or di-substitution. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the double bond and the C-Br bonds.
Q2: Which bromine atom is expected to be more reactive in a palladium-catalyzed cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is crucial. Generally, vinylic C-Br bonds are more reactive than allylic C-Br bonds towards Pd(0) insertion. This is due to the sp2 hybridization of the carbon, which makes the C-Br bond more polarized and susceptible to oxidative addition. Therefore, the bromine at the C2 position is expected to be more reactive. However, the specific ligand and reaction conditions can influence this selectivity.
Q3: What are the most common cross-coupling reactions applicable to this compound?
A3: This substrate is amenable to a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The most common include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Heck Coupling: Reaction with alkenes.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes.[2]
-
Stille Coupling: Reaction with organostannanes.[3]
-
Buchwald-Hartwig Amination: Reaction with amines.
Q4: How can I favor mono-substitution over di-substitution?
A4: To favor mono-substitution, consider the following strategies:
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Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the more reactive C-Br bond.
-
Catalyst System: Employ a less active catalyst system or a lower catalyst loading.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is predominantly formed.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper activation if using a Pd(II) source. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For Suzuki coupling, electron-rich and bulky ligands (e.g., Buchwald-type ligands) can be effective. For other couplings, screen different ligands (e.g., PPh₃, P(t-Bu)₃). |
| Incorrect Base (for Suzuki, Heck, Sonogashira) | The base is crucial for the catalytic cycle. If a weak base (e.g., Na₂CO₃) is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.[4] |
| Low Reaction Temperature | If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments while monitoring for side product formation. |
| Poor Quality Reagents | Ensure all reagents, especially the organometallic partner and solvents, are pure and anhydrous (where applicable). Degas solvents to remove oxygen. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 substituted products)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can reduce selectivity by providing enough energy to activate the less reactive C-Br bond. Attempt the reaction at a lower temperature for a longer duration. |
| Catalyst/Ligand System | The steric and electronic properties of the ligand play a key role in regioselectivity. Bulky ligands tend to favor reaction at the less sterically hindered position. Experiment with a range of phosphine ligands or N-heterocyclic carbenes (NHCs).[5] |
| Reaction Time | Prolonged reaction times can lead to the reaction of the less reactive C-Br bond. Monitor the reaction progress by GC-MS or LC-MS to determine the optimal time for maximizing the desired isomer. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling of the organometallic reagent. |
| Inappropriate Base or Solvent | The choice of base and solvent can influence the rates of competing side reactions. For example, certain bases can promote dehalogenation. Screen different base/solvent combinations. |
| High Catalyst Loading | While a higher catalyst loading can increase the reaction rate, it may also accelerate side reactions. Optimize the catalyst loading to the lowest effective level. |
Catalyst and Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions based on literature for similar substrates. Note: These are general recommendations and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Recommendations
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 80-110 | Good for achieving high turnover numbers. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90-100 | A classic, often reliable system.[6] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | THF | 60-80 | Mild conditions, good for sensitive substrates.[4] |
Table 2: Heck Coupling Recommendations
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N | DMF or MeCN | 80-120 | Jeffery conditions can be effective. |
| PdCl₂(PPh₃)₂ (2-5) | - | K₂CO₃ | DMA | 100-140 | For less reactive alkenes. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-150 | Highly stable catalyst for challenging couplings. |
Table 3: Sonogashira Coupling Recommendations
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (2-5) | CuI (4-10) | Et₃N or DIPA | THF or Toluene | RT - 60 | Classic Sonogashira conditions.[7] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | DMF | RT - 80 | A common and effective catalyst system.[8] |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Cs₂CO₃ | Dioxane | 60-90 | Copper-catalyzed conditions. |
Table 4: Stille Coupling Recommendations
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (5) | - | LiCl | Toluene or THF | 80-110 | A widely used and robust system. |
| Pd₂(dba)₃ (2) | P(fur)₃ (8) | - | DMF | RT - 80 | "Copper-free" conditions can be beneficial. |
| PdCl₂(MeCN)₂ (5) | - | - | NMP | 100-120 | For less reactive organostannanes. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for Mono-arylation
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add degassed solvent (e.g., toluene/water 10:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental and Troubleshooting Workflows
Catalyst Screening Workflow
Caption: A workflow for systematic catalyst screening.
Troubleshooting Logic for Poor Regioselectivity
Caption: A logical guide for troubleshooting regioselectivity issues.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. kbfi.ee [kbfi.ee]
"2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene" avoiding decomposition during reaction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. The information provided is intended to help avoid decomposition of this reactive compound during experimental procedures.
Troubleshooting Guide: Preventing Decomposition
Decomposition of this compound can be a significant issue, leading to reduced yields and the formation of undesirable byproducts. The primary modes of decomposition are believed to be dehydrobromination and free-radical mediated reactions. This guide provides a systematic approach to troubleshooting and preventing these issues.
Issue 1: Reaction mixture turns dark, and/or unexpected byproducts are observed, suggesting decomposition.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Incompatible Reagents | - Avoid strong bases (e.g., alkoxides, hydroxides, organolithiums).[1] - Use non-nucleophilic bases if a base is required. - Avoid finely divided metals (e.g., Zn, Mg, Al) and strong oxidizing agents.[1] | Strong bases can induce dehydrobromination, leading to the formation of highly reactive and colored polyenes. Finely divided metals can initiate single-electron transfer processes, and oxidizing agents can react with the double bond. |
| Elevated Reaction Temperature | - Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. - Perform reactions at or below room temperature whenever feasible. - Use a cryostat for precise low-temperature control. | The product is stated to be stable under normal handling and storage, but should be kept away from heat.[1] Higher temperatures can provide the activation energy for decomposition pathways. |
| Initiation of Free-Radical Reactions | - Exclude light from the reaction vessel by wrapping it in aluminum foil. - Degas solvents to remove dissolved oxygen. - Consider the addition of a radical inhibitor (e.g., BHT, hydroquinone) in small quantities if radical-mediated decomposition is suspected. | The bromine atoms in the molecule can be susceptible to homolytic cleavage, initiating radical chain reactions, especially under UV light or in the presence of radical initiators. |
| Contaminated Starting Material or Solvents | - Purify the this compound by distillation under reduced pressure before use. - Use freshly distilled and anhydrous solvents. | Impurities can catalyze decomposition. Water can act as a nucleophile or proton source, contributing to side reactions. |
.dot
Caption: Troubleshooting workflow for preventing decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific studies on this compound are limited, based on its structure, the most likely decomposition pathways are:
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially in the presence of bases, to form a fluorinated diene. This diene may be unstable and prone to polymerization or other reactions.
-
Free-Radical Reactions: The carbon-bromine bonds can undergo homolytic cleavage, particularly when exposed to heat or UV light, leading to the formation of radicals. These radicals can then initiate polymerization or other undesired side reactions.
.dot
Caption: Potential decomposition pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
| Parameter | Recommendation |
| Temperature | 2-8 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light | Protect from light |
| Moisture | Store in a tightly sealed container in a dry environment |
Q3: Can I use common bases like sodium hydroxide or potassium tert-butoxide with this compound?
A3: It is strongly advised to avoid strong and/or nucleophilic bases such as sodium hydroxide and potassium tert-butoxide.[1] These reagents are highly likely to cause dehydrobromination, leading to decomposition of the starting material. If a base is necessary, consider using a non-nucleophilic, sterically hindered base and introduce it slowly at low temperatures.
Q4: Are there any recommended solvents for reactions involving this compound?
A4: The choice of solvent will be reaction-dependent. However, for general stability, it is best to use anhydrous, aprotic solvents. Ethers (like THF or diethyl ether) or halogenated solvents (like dichloromethane) that have been freshly distilled and dried are often suitable choices. Always ensure the solvent is free of peroxides, especially when using ethers, as these can initiate radical reactions.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Decomposition
This protocol provides a general framework for conducting a reaction with this compound while minimizing the risk of decomposition.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents. Degas the solvent by bubbling an inert gas through it for at least 30 minutes.
-
If necessary, purify the this compound by vacuum distillation immediately before use.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen).
-
Wrap the reaction flask with aluminum foil to protect it from light.
-
Place the reaction flask in a cooling bath (e.g., ice-water or a cryostat) to maintain the desired low temperature.
-
-
Reaction Execution:
-
Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.
-
Add the this compound dropwise to the cooled reaction mixture.
-
If a reagent is known to be reactive, add it slowly via a syringe pump to maintain a low concentration and control any exotherm.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Work-up and Purification:
-
Quench the reaction at low temperature.
-
Perform the work-up as quickly as possible, avoiding prolonged exposure to air or moisture.
-
Purify the product using a method that avoids high temperatures, such as column chromatography or low-temperature recrystallization. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
-
.dot
Caption: General experimental workflow.
References
"2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene" workup procedure challenges
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and workup of this compound.
Issue 1: Incomplete consumption of starting material (4-Bromo-3,3,4,4-tetrafluorobut-1-ene)
-
Question: My post-reaction analysis (e.g., GC-MS or 19F NMR) shows a significant amount of the starting material, 4-Bromo-3,3,4,4-tetrafluorobut-1-ene, remaining. What could be the cause?
-
Answer: Incomplete conversion is a common issue in the bromination of alkenes. Several factors could be at play:
-
Insufficient Bromine: Ensure a slight excess of bromine (typically 1.1 to 1.2 equivalents) is used to drive the reaction to completion.
-
Low Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions, the temperature might be too low for the reaction to proceed at a reasonable rate.[1][2] Allow the reaction to slowly warm to room temperature after the initial addition of bromine.
-
Poor Mixing: Inadequate stirring can lead to localized areas of high and low reagent concentration. Ensure vigorous stirring throughout the bromine addition and the subsequent reaction time.
-
Decomposition of Bromine: Exposure to light can cause the decomposition of bromine. The reaction should be carried out in a vessel protected from light, for instance, by wrapping it in aluminum foil.[3]
-
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for incomplete bromination.
Issue 2: Difficulties in Product Purification
-
Question: I am having trouble purifying this compound. What are the recommended methods?
-
Answer: Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.[4]
-
Distillation: Given that the product is likely a liquid at room temperature, vacuum distillation is the most common and effective method for purification. Due to the presence of two bromine atoms and four fluorine atoms, the compound is expected to have a significantly higher boiling point than the starting material.
-
Chromatography: While possible, flash column chromatography of highly fluorinated compounds can be difficult due to their low affinity for standard silica gel. If distillation is not an option, consider using a less polar solvent system or alternative stationary phases.
-
Aqueous Workup: Prior to distillation, a standard aqueous workup is crucial. This involves washing the organic layer with a sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. A final wash with brine will help to remove dissolved water.
-
Issue 3: Product Instability or Discoloration
-
Question: My purified product is a dark color, or it darkens over time. Is this normal, and how can I prevent it?
-
Answer: While this compound is generally stable under normal storage conditions, discoloration can occur.
-
Residual Bromine: A yellow or brown tint often indicates the presence of residual bromine. Ensure the washing step with sodium thiosulfate during the workup is thorough. Repeat the wash if necessary until the organic layer is colorless.
-
Decomposition: Although stable, prolonged exposure to heat or light can potentially cause decomposition.[3] Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Impurities: The presence of impurities can also contribute to discoloration. Ensure the purification process is effective in removing all byproducts.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected physical state of this compound?
-
A1: While specific data is limited in the provided search results, based on its molecular weight and the presence of heavy atoms, it is expected to be a dense, colorless liquid at room temperature.
-
-
Q2: What are the key safety precautions for handling this compound and the reagents for its synthesis?
-
A2: Both bromine and bromo-fluoro organic compounds should be handled with care in a well-ventilated fume hood.[5][6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Bromine is highly corrosive and toxic; ensure you are familiar with the safety procedures for handling it.
-
-
Q3: What analytical techniques are recommended for characterizing this compound?
-
A3: The most informative analytical techniques would be:
-
19F NMR: This will clearly show the signals for the two different fluorine environments (-CF2- and =CF2).
-
1H NMR: To observe the protons on the double bond.
-
13C NMR: To identify all the carbon atoms in the molecule.
-
GC-MS: To confirm the molecular weight and purity.
-
-
-
Q4: Can you provide a general experimental protocol for the synthesis and workup?
-
A4: Yes, a general protocol based on the bromination of alkenes is provided below.
-
Experimental Protocol: Synthesis and Workup
This protocol describes the synthesis of this compound from 4-Bromo-3,3,4,4-tetrafluorobut-1-ene.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (example) | Moles (example) |
| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | 206.96 | 10.0 g | 0.0483 |
| Bromine (Br2) | 159.81 | 8.5 g (2.7 mL) | 0.0532 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 10% Aqueous Sodium Thiosulfate (Na2S2O3) | - | 50 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO3) | - | 50 mL | - |
| Brine (Saturated Aqueous NaCl) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-Bromo-3,3,4,4-tetrafluorobut-1-ene (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath. Protect the apparatus from light.
-
Bromine Addition: Slowly add a solution of bromine (1.1 eq) in dichloromethane via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 10% aqueous sodium thiosulfate solution to quench the excess bromine. The red-brown color of bromine should disappear.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Synthesis and Workup Workflow Diagram
Caption: General workflow for the synthesis and purification.
References
- 1. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. It provides troubleshooting advice and answers to frequently asked questions regarding potential issues encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible route is the free-radical allylic bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene. This reaction is typically initiated by UV light or a chemical radical initiator and utilizes a brominating agent like N-bromosuccinimide (NBS).
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns include:
-
Handling of Bromine and NBS: Both are corrosive and toxic. Appropriate personal protective equipment (PPE) is essential.[1][2][3][4][5]
-
Exothermic Reaction: Free-radical halogenations can be highly exothermic.[1] A robust cooling system and careful monitoring of the reaction temperature are critical to prevent runaway reactions.
-
UV Radiation: If using photochemical initiation, proper shielding is necessary to prevent exposure to harmful UV radiation.
-
Pressure Build-up: The reaction may generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure the reactor is properly vented.
Q3: What are the expected major byproducts in this synthesis?
Potential byproducts include:
-
Over-brominated species (e.g., tribromo- and tetrabromo- compounds).
-
Isomers of the desired product.
-
Products from the decomposition of the radical initiator.
-
Succinimide, if NBS is used as the brominating agent.
Q4: How can I monitor the progress of the reaction?
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable methods for monitoring the disappearance of the starting material and the formation of the product and byproducts. Thin-layer chromatography (TLC) can also be used for rapid qualitative checks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Ineffective initiation of the radical chain reaction. 2. Presence of radical inhibitors (e.g., oxygen, certain impurities). 3. Insufficient reaction temperature. | 1. If using UV initiation, ensure the lamp is functioning correctly and the wavelength is appropriate. If using a chemical initiator, check its purity and consider adding it in portions. 2. Degas the solvent and reactants thoroughly before starting the reaction. 3. Gradually increase the reaction temperature, but monitor for byproduct formation. |
| Formation of Multiple Byproducts (Low Selectivity) | 1. Over-bromination due to high concentration of the brominating agent or prolonged reaction time. 2. High reaction temperature favoring less selective bromination. 3. Isomerization of the starting material or product. | 1. Add the brominating agent slowly and in slight stoichiometric excess. Monitor the reaction closely and stop it once the starting material is consumed. 2. Maintain a lower reaction temperature to favor allylic bromination. 3. Analyze the crude product to identify isomers and adjust reaction conditions (e.g., solvent polarity, temperature) to minimize their formation. |
| Difficulty in Product Purification | 1. Similar boiling points of the product and byproducts. 2. Thermal instability of the product during distillation. 3. Presence of colored impurities. | 1. Employ fractional distillation under reduced pressure to improve separation. Consider preparative chromatography for high-purity material. 2. Use vacuum distillation at the lowest possible temperature to prevent decomposition. 3. Treat the crude product with a decolorizing agent like activated carbon before distillation. |
| Exothermic Runaway Reaction | 1. Poor heat dissipation at a larger scale. 2. Too rapid addition of the brominating agent or initiator. | 1. Ensure the reactor has an efficient cooling system and a high surface-area-to-volume ratio. Consider using a semi-batch process where reactants are added gradually. 2. Add the brominating agent and initiator in controlled portions or via a syringe pump to manage the rate of heat generation. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the free-radical bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | 206.96 | 100 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 95 g | 1.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.6 g | 0.02 |
| Carbon Tetrachloride (CCl4) | 153.82 | 500 mL | - |
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with 4-bromo-3,3,4,4-tetrafluorobut-1-ene and carbon tetrachloride.
-
Inert Atmosphere: The reaction mixture is purged with nitrogen for 15 minutes to remove dissolved oxygen.
-
Initiation: The mixture is heated to reflux (approximately 77 °C). A solution of NBS and AIBN in 200 mL of carbon tetrachloride is prepared and added dropwise to the refluxing mixture over 2 hours.
-
Reaction Monitoring: The reaction progress is monitored by GC analysis of aliquots taken every 30 minutes. The reaction is considered complete when the starting material is consumed (typically 4-6 hours).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is washed with water (2 x 200 mL) and then with a saturated sodium bicarbonate solution (200 mL) to remove any remaining acidic impurities. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield or purity issues.
Caption: Key relationships between reaction conditions and process outcomes.
References
"2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene" handling and stability issues
Welcome to the technical support center for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and troubleshooting of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated alkene used as a synthetic building block in organic chemistry. Its primary application is in the preparation of fluorinated organometallic reagents, particularly organozinc compounds, which are valuable intermediates in the synthesis of more complex fluorinated molecules for the pharmaceutical and materials science industries.[1][2][3][4][5][6][7][8][9]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. The compound is light-sensitive and should be protected from light.
Q3: Is this compound stable under normal laboratory conditions?
Under recommended storage conditions, this compound is considered stable, and hazardous decomposition products are not expected. However, it is a reactive compound, particularly in the presence of certain metals and potentially with strong acids, bases, and oxidizing agents.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Suspected Decomposition of the Reagent
-
Symptoms:
-
Discoloration of the liquid (e.g., development of a yellow or brown tint).
-
Presence of a precipitate or solid material in the container.
-
Unexpected pressure build-up in the container.
-
Inconsistent or poor results in reactions where the reagent is used.
-
-
Potential Causes:
-
Exposure to Light: The compound is light-sensitive, and prolonged exposure can lead to degradation.
-
Improper Storage: Storage at elevated temperatures or in a poorly sealed container can accelerate decomposition.
-
Contamination: Contamination with incompatible materials can initiate decomposition.
-
-
Solutions:
-
Always store the reagent in an amber or opaque container to protect it from light.
-
Ensure the container is tightly sealed and stored in a cool, well-ventilated area.
-
If decomposition is suspected, it is recommended to use a fresh batch of the reagent for critical experiments.
-
Dispose of the suspected material according to your institution's hazardous waste disposal guidelines.
-
Issue 2: Low Yield or Failed Reaction When Preparing Organozinc Reagents
-
Symptoms:
-
Incomplete consumption of the starting material (this compound).
-
Formation of unexpected byproducts.
-
Low yield of the desired organozinc product.
-
-
Potential Causes:
-
Inactive Zinc: The activity of the zinc metal is crucial for the reaction. Old or improperly activated zinc may not be reactive enough.
-
Moisture: Organometallic reagents are highly sensitive to moisture. The presence of water in the solvent or on the glassware will quench the organozinc reagent as it forms.
-
Incorrect Temperature: The reaction temperature can influence the rate and selectivity of the zinc insertion.
-
-
Solutions:
-
Use freshly activated zinc powder or a zinc-silver couple for the reaction.
-
Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Follow a validated experimental protocol for the reaction, paying close attention to the recommended temperature.
-
Stability and Incompatibility Data
| Parameter | Information | Source |
| Thermal Stability | The derivative, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, is thermally stable at ambient temperature and can be stored for at least 1.5 years in a refrigerator. It shows complete recovery below 50°C and gradual degradation at 80°C. | [3][10][11] |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents, and reducing agents. Reacts with active metals such as zinc. | General Chemical Principles |
| Hazardous Decomposition Products | Thermal decomposition can produce carbon oxides, hydrogen bromide, and hydrogen fluoride. | [12] |
Experimental Protocols
Key Experiment: Preparation of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide
This protocol describes the formation of the organozinc reagent from this compound, a common subsequent step in its use.
-
Materials:
-
This compound
-
Zinc-silver couple (Zn(Ag))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the zinc-silver couple (2.0 equivalents).
-
Add anhydrous DMF to the flask.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
The formation of the organozinc reagent, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, can be monitored by NMR.[3][10][11]
-
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Synthesis of the organozinc reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Practical tetrafluoroethylene fragment installation through a coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various electrophiles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Practical tetrafluoroethylene fragment installation through a coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. We will explore the expected mass spectrometry fragmentation patterns and compare this technique with alternative methods, offering insights into the structural information each can provide.
Mass Spectrometry: Predicting the Fragmentation Pathway
Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of volatile compounds like this compound.[1][2][3] As a "hard" ionization technique, EI induces extensive fragmentation, providing a detailed fingerprint of the molecule.[1][2][3]
The mass spectrum of this compound is expected to exhibit characteristic features of halogenated alkenes. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion (M+) and bromine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, reflecting the natural abundance of the 79Br and 81Br isotopes.
The primary fragmentation pathways are predicted to involve:
-
Loss of a Bromine Atom: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br) and the formation of a [M-Br]+ cation. This is often a dominant fragmentation pathway for alkyl halides.
-
Allylic Cleavage: The presence of a double bond allows for the formation of a resonance-stabilized allylic cation.[4][5] Cleavage of the C-C bond adjacent to the double bond would result in the loss of a CBrF2 radical.
-
Loss of Halogen Halide (HBr): Elimination of a neutral molecule of hydrogen bromide (HBr) is another common fragmentation pattern observed in alkyl halides.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Comparison of Analytical Techniques
While mass spectrometry provides valuable structural information through fragmentation analysis, a comprehensive characterization often requires complementary techniques. The following table compares mass spectrometry with other common analytical methods for the analysis of halogenated hydrocarbons.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, molecular weight, and structural information from fragmentation patterns.[6][7] | High sensitivity and specificity, provides a molecular fingerprint for identification.[7] | Extensive fragmentation can sometimes lead to a weak or absent molecular ion peak.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information about the chemical environment of each atom, connectivity, and stereochemistry.[1] | Provides unambiguous structure elucidation, non-destructive.[1][8] | Lower sensitivity compared to MS, requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., C=C, C-F, C-Br).[4][5] | Fast, non-destructive, and provides information about the types of bonds present. | Provides limited information on the overall molecular structure and connectivity. |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | Highly sensitive detection of halogenated compounds.[6][9] | Extremely sensitive to electrophilic compounds like halogenated hydrocarbons. | Does not provide structural information, only retention time and signal intensity. |
| Gas Chromatography with Flame Ionization Detector (GC-FID) | Detection and quantification of organic compounds. | Robust and provides a linear response over a wide concentration range. | Less sensitive to halogenated compounds compared to ECD. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Prepare a dilute solution (e.g., 1-10 ppm) for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity column is suitable, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern for structural confirmation.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical workflow for the characterization of an unknown compound, comparing the roles of different analytical techniques.
References
- 1. Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 7. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Guide to the GC-MS Analysis of Reaction Products from Polyhalogenated Fluorobutenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity and corresponding Gas Chromatography-Mass Spectrometry (GC-MS) data for two distinct polyhalogenated fluorobutenes. The focus is on the selective reaction of the C(sp³)-Br bond in 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene and its comparison with the dehydrobromination of the analogous 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane . This comparison highlights the differential reactivity of bromine atoms attached to sp³ and sp² hybridized carbons in fluorinated systems, a critical consideration in the synthesis of novel fluorinated compounds.
Introduction to the Compared Systems
This compound is a versatile building block in organofluorine chemistry. Its structure features two bromine atoms attached to carbon atoms with different hybridizations: one to an sp² carbon of the double bond and another to an sp³ carbon. This structural nuance allows for selective chemical transformations. Recent studies have shown that the bromine on the sp³ carbon exhibits preferential reactivity, particularly in the formation of organometallic reagents.[1][2][3][4][5][6]
As a point of comparison, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane , a saturated analogue, serves as a precursor to unsaturated brominated fluoroalkenes through dehydrobromination. The study of its reaction products provides a clear contrast in terms of the reaction mechanism and the resulting product profile as observed by GC-MS.
Reaction Pathways and Experimental Workflows
The divergent reactivity of the two subject compounds is illustrated in the following reaction pathways.
Caption: Comparative reaction pathways.
The general experimental workflow for the synthesis and subsequent GC-MS analysis of the reaction products is outlined below.
Caption: General experimental workflow for synthesis and analysis.
Experimental Protocols
Pathway A: Synthesis of (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide
This protocol is based on the selective zinc insertion into the C(sp³)-Br bond of this compound.[1][2][4]
-
Preparation of the Starting Material: this compound is prepared from the commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
-
Reaction Setup: A dried flask is charged with a zinc-silver alloy (2.0 equivalents) under an inert atmosphere.
-
Reagent Addition: Anhydrous acetonitrile (CH3CN) is added, followed by the dropwise addition of this compound.
-
Reaction Conditions: The reaction mixture is stirred at 40°C. The progress of the reaction is monitored by GC-MS.
-
Work-up: Upon completion, the reaction mixture is quenched and extracted. The organic layer is dried and concentrated for analysis.
Pathway B: Dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane
This protocol is adapted from the work of K. I. Petko and coworkers.
-
Reactant Mixture: 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane is suspended in water.
-
Base Addition: An aqueous solution of potassium hydroxide (KOH) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Product Isolation: The organic phase containing the product mixture is separated, dried with MgSO₄, and distilled.
-
Analysis: The resulting mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes is analyzed by GC-MS.
Comparative GC-MS Data of Reaction Products
The following table summarizes the expected and documented GC-MS data for the primary products of each reaction pathway.
| Parameter | Product from Pathway A: (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide (Expected) | Products from Pathway B: (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene (Documented) |
| Molecular Formula | C₄H₂Br₂F₄Zn | C₄HBrF₆ |
| Molecular Weight | ~351.2 g/mol (for ⁶⁴Zn, ⁷⁹Br, ⁸¹Br isotopes) | 242.9 g/mol |
| Key Mass Fragments (m/z) | Expected fragments include loss of ZnBr, Br, and fragmentation of the fluorinated carbon chain. The isotopic pattern of bromine and zinc would be characteristic. | [M]+ at 242.9, [M-Br]+, [CF₃]+ at 69. |
| Retention Time | Dependent on the specific GC column and conditions. Organometallic compounds may exhibit broader peaks. | Varies for E and Z isomers, allowing for chromatographic separation. |
| Isotopic Pattern | Complex pattern due to isotopes of Br (⁷⁹Br, ⁸¹Br ≈ 1:1) and Zn (multiple isotopes). | Characteristic M, M+2 pattern for one bromine atom. |
Performance Comparison
| Feature | Pathway A: Selective Organozinc Formation | Pathway B: Dehydrobromination |
| Selectivity | Highly selective for the C(sp³)-Br bond, leaving the C(sp²)-Br bond intact. | Results in a mixture of (E) and (Z) isomers of the dehydrobrominated product. |
| Reaction Conditions | Mild conditions (40°C). Requires an inert atmosphere and anhydrous solvents. | Room temperature reaction in an aqueous medium. |
| Product Type | A functionalized organometallic reagent, ready for further synthetic transformations (e.g., cross-coupling reactions). | A mixture of haloalkene isomers. |
| Analytical Challenge | Characterization of a reactive organometallic species. May require derivatization for robust GC-MS analysis. | Straightforward identification and quantification of stable alkene isomers by GC-MS. |
Conclusion
The GC-MS analysis of the reaction products of this compound and 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane reveals distinct chemical behaviors dictated by the local electronic environment of the bromine atoms. The selective reactivity of the C(sp³)-Br bond in this compound opens avenues for the synthesis of complex fluorinated molecules through organometallic intermediates. In contrast, the dehydrobromination of its saturated analogue provides a route to fluorinated alkenes. Understanding these differences is paramount for designing synthetic strategies and for the accurate interpretation of analytical data in the field of fluorine chemistry. Researchers can leverage this comparative data to select appropriate starting materials and reaction conditions to achieve their desired synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Novel multi-functionalized fluorine-containing organometallics: Preparation and applications of tetrafluoroethylenated zinc reagent [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene and its Non-Fluorinated Analogs for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical properties and reactivity of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene and its non-fluorinated counterpart, 1,4-dibromobut-2-ene. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in drug discovery and materials science.[1][2] This guide aims to furnish researchers with the necessary data and protocols to effectively utilize these building blocks in their synthetic endeavors.
Physicochemical Properties: A Tale of Two Dienes
The presence of a tetrafluoroethyl group in this compound dramatically influences its physical properties when compared to 1,4-dibromobut-2-ene. The high electronegativity of fluorine atoms creates strong C-F bonds, leading to increased thermal and chemical stability in the fluorinated analog.[3]
| Property | This compound | 1,4-Dibromobut-2-ene |
| Molecular Formula | C4H2Br2F4 | C4H6Br2 |
| Molecular Weight | 299.85 g/mol | 213.90 g/mol |
| Boiling Point | Not available | ~203-205 °C |
| Structure |
|
|
Reactivity Analysis: The Fluorine Effect
The reactivity of these two compounds is dictated by the nature of their carbon-bromine (C-Br) bonds. Both molecules possess two C-Br bonds, but their electronic environments and, consequently, their reactivities are distinct.
This compound features a vinylic bromide (attached to a C=C double bond) and an allylic bromide (adjacent to the C=C double bond). Generally, allylic halides are more reactive towards nucleophilic substitution than vinylic halides due to the formation of a stabilized allylic carbocation intermediate in SN1 reactions and a more accessible reaction center in SN2 reactions.[4][5] The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group is expected to significantly deactivate the vinylic C-Br bond towards nucleophilic attack.
1,4-Dibromobut-2-ene , a symmetrical molecule, possesses two allylic C-Br bonds. This makes it a highly reactive substrate for nucleophilic substitution and elimination reactions.
While direct quantitative comparative studies are scarce, the general principles of organic chemistry and studies on similar fluorinated compounds suggest that the non-fluorinated analog will be significantly more reactive in nucleophilic substitution reactions. The fluorinated counterpart, however, can be a valuable precursor for the synthesis of fluorinated dienes through controlled elimination reactions.
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution and elimination reactions.
Protocol 1: Nucleophilic Substitution with Iodide (Finkelstein Reaction)
This protocol is adapted for a comparative study of the reactivity of the two compounds.
Objective: To compare the rate of nucleophilic substitution of bromide with iodide.
Materials:
-
This compound
-
1,4-Dibromobut-2-ene
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Reaction vials
-
TLC plates (silica gel)
-
Developing solvent (e.g., hexane/ethyl acetate mixture)
-
UV lamp
Procedure:
-
Prepare 0.1 M solutions of this compound and 1,4-dibromobut-2-ene in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
In separate reaction vials, mix 1 mL of each dibromo-butene solution with 1 mL of the sodium iodide solution at room temperature.
-
Monitor the reactions over time by taking aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
The formation of a new, less polar spot corresponding to the iodo-substituted product will indicate a reaction has occurred. The disappearance of the starting material spot should also be monitored.
-
The relative rates of reaction can be qualitatively assessed by comparing the time taken for the starting material to be consumed.
Expected Outcome: 1,4-Dibromobut-2-ene is expected to react significantly faster than this compound. The fluorinated compound may require heating to observe any significant reaction at the allylic position, while the vinylic bromide is expected to be largely unreactive under these conditions.
Protocol 2: Elimination Reaction for Diene Synthesis
This protocol outlines a general procedure for the synthesis of a fluorinated diene from this compound.
Objective: To synthesize 1,1,2,2-tetrafluoro-1,3-butadiene.
Materials:
-
This compound
-
Zinc dust (activated)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend activated zinc dust in anhydrous DMF.
-
Slowly add a solution of this compound in anhydrous DMF to the stirred suspension.
-
The reaction is typically exothermic and should be controlled with an ice bath if necessary.
-
After the addition is complete, continue stirring at room temperature until the starting material is consumed (monitor by GC-MS or NMR).
-
The resulting fluorinated diene is volatile and can be isolated by distillation from the reaction mixture.
Visualizing Synthetic Pathways
The following diagrams illustrate the comparative reactivity and a potential synthetic workflow.
Caption: Comparative Reactivity towards Nucleophiles.
Caption: Synthetic Workflow for Fluorinated Diene.
Conclusion
This compound and 1,4-dibromobut-2-ene, while structurally similar, exhibit markedly different reactivities. The non-fluorinated analog is a versatile and highly reactive building block for introducing a four-carbon chain via nucleophilic substitution. In contrast, the fluorinated compound's reactivity is more nuanced. The presence of fluorine atoms significantly modulates the reactivity of the C-Br bonds, making it a more specialized reagent. Its primary utility lies in the synthesis of valuable fluorinated dienes, which are key intermediates in the production of advanced polymers and in specialized cycloaddition reactions. Understanding these differences is crucial for chemists to select the appropriate reagent for their specific synthetic targets. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing the reactions of these intriguing molecules.
References
A Comparative Guide to the Cross-Coupling Performance of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene: Suzuki vs. Stille Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science. Among the versatile building blocks available, 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene stands out as a valuable synthon, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comparative overview of its performance in two of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura and Stille couplings. This analysis is based on documented reactivity and established principles for similar substrates, offering insights to guide your synthetic strategy.
General Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling reactions often depends on a variety of factors, including the nature of the substrates, functional group tolerance, and practical considerations such as toxicity and purification.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Requires a base to activate the organoboron reagent.[1] | Typically proceeds under neutral conditions.[2] |
| Functional Group Tolerance | Broad, though can be sensitive to strong bases. | Excellent, tolerates a wide array of functional groups.[2] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed. | Tin byproducts can be challenging to remove completely.[2] |
Performance of this compound
Research indicates that the C(sp³)–Br bond in this compound is selectively activated over the vinylic C(sp²)–Br bond. This has been demonstrated through the formation of organozinc reagents, which can then participate in subsequent cross-coupling reactions. The remaining vinylic bromide is then available for a second coupling, such as a Suzuki reaction.
Below is a table summarizing the anticipated performance based on this known reactivity pattern for the Suzuki reaction and an extrapolated performance for the Stille reaction based on similar gem-dibromoalkenes.
| Parameter | Suzuki-Miyaura Coupling (via Organozinc Intermediate) | Stille Coupling (Hypothetical) |
| Substrate | (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide | This compound |
| Coupling Partner | Arylboronic acid | Aryl- or vinylstannane |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | Phosphine-based (e.g., SPhos, PCy₃) | Often phosphine-based (e.g., PPh₃, AsPh₃) |
| Base/Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | Often not required, but additives like Cu(I) salts can be beneficial. |
| Solvent | THF, Dioxane, Toluene/Water | THF, DMF, Toluene |
| Temperature | Room temperature to 100 °C | Room temperature to 100 °C |
| Typical Yields | Good to excellent for the second coupling step. | Moderate to good, depending on the stannane and reaction conditions. |
Experimental Protocols
The following are detailed, representative experimental protocols for Suzuki and Stille reactions involving this compound or its derivatives.
Suzuki-Miyaura Coupling of the Derived Organozinc Reagent
This two-step procedure first involves the selective formation of the organozinc reagent, followed by the Suzuki coupling.
Step 1: Formation of (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide
To a flame-dried flask under an inert atmosphere (e.g., Argon), add activated zinc dust (1.2 eq.). A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which the formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots. The resulting grey suspension of the organozinc reagent is used directly in the next step.
Step 2: Suzuki-Miyaura Cross-Coupling
In a separate flame-dried Schlenk flask under argon, the arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) are combined. The freshly prepared solution of (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in THF is then transferred via cannula to the Schlenk flask. The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Stille Cross-Coupling (Hypothetical Protocol)
This protocol is based on general procedures for the Stille coupling of gem-dibromoalkenes.
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the organostannane reagent (e.g., aryltributylstannane, 1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.). Anhydrous and degassed toluene or DMF is then added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 16-24 hours, monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. To aid in the removal of tin byproducts, the organic solution can be washed with an aqueous solution of KF. The organic layer is then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.
Visualizing the Mechanisms and Workflow
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of the Suzuki and Stille reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
A Researcher's Guide to the Computational Analysis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Data Presentation: Comparative Computational Methodologies
The selection of an appropriate computational method is critical for obtaining accurate and reliable results. The following table summarizes methodologies employed in computational studies of similar fluorinated and halogenated butanes and alkenes, which can serve as a starting point for investigating 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene.
| Molecule Studied | Computational Method | Basis Set | Key Properties Calculated | Software (Implied/Stated) |
| 2,3-difluorobutane | Density Functional Theory (DFT) | Not specified in abstract | Conformational analysis, dihedral angles, relative conformational energies | Gaussian, ORCA, etc. |
| Tetrachlorobutadiene Isomers | DFT (B3LYP, B3LYP-D3BJ) | 6-31G*, cc-pVDZ | Geometry optimization, vibrational frequencies (IR spectra) | Psi4 |
| Dihaloethanes | DFT | Not specified in abstract | Conformational isomerism, potential energy surface scan | Not specified |
| Overcrowded Halogenated Alkenes | Quantum chemical computations | Not specified in abstract | Intramolecular twisting, supramolecular interactions, crystallographic packing | Not specified |
Experimental Protocols
1. Computational Protocol for this compound
This section details a recommended computational workflow for studying the target molecule, drawing from established methods for similar compounds.
a. Geometry Optimization and Conformational Analysis:
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Due to the rotational freedom around the C-C single bonds, a thorough conformational search is necessary. This can be achieved through systematic rotation of dihedral angles or using molecular mechanics methods to identify low-energy conformers.
-
Quantum Mechanical Optimization: Each identified conformer should be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective functional for halogenated hydrocarbons is B3LYP. For potentially significant dispersion interactions, dispersion-corrected functionals like B3LYP-D3BJ are recommended. A suitable basis set, such as 6-31G* or a larger one like cc-pVDZ for higher accuracy, should be employed.
-
Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
b. Calculation of Molecular Properties:
-
Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy of the different conformers can be calculated from the vibrational frequency data.
-
Spectroscopic Properties: Infrared (IR) and Raman spectra can be simulated from the calculated vibrational frequencies and intensities. This allows for direct comparison with experimental spectra, if available.
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analysis can be calculated to understand the electronic structure and reactivity of the molecule.
2. Synthesis of this compound
While not a computational protocol, understanding the synthesis is crucial for sample preparation for experimental validation. The literature suggests that this compound is readily prepared from the commercially available precursor, 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
Visualization of Workflows and Concepts
Computational Workflow for this compound
The following diagram illustrates the proposed computational workflow for a comprehensive study of the target molecule.
Caption: A flowchart of the proposed computational workflow for this compound.
Logical Relationships of Computational Approaches for Halogenated Hydrocarbons
This diagram illustrates the hierarchy and relationships between different computational approaches discussed in the comparative literature.
Caption: Logical hierarchy of computational methods for studying halogenated compounds.
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene: A Guide for Laboratory Professionals
Researchers and scientists handling 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene must adhere to stringent safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. This includes:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are essential.[2]
-
Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse vapors.
-
Containment: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[2]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
Disposal Protocol
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[2][4] Do not dispose of this compound down the drain or into the environment.[2][4]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2] The storage area should be locked up.[1][2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or a certified waste disposal contractor.[5] The recommended method of disposal is controlled incineration with flue gas scrubbing.[5]
-
Record Keeping: Maintain accurate records of the disposal process, including the date, quantity of waste, and the disposal company used.
Physical and Chemical Properties
A summary of the key quantitative data for this compound and a similar compound is provided below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 161958-58-3 |
| Molecular Formula | C4H2Br2F4 |
| Appearance | No information available |
| Boiling Point | 82 - 83 °C @ 200 hPa (for a similar compound) |
| Density | 2.18 g/mL @ 25 °C (for a similar compound) |
Data for boiling point and density are for similar halogenated butenes and should be used as an estimate.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene (CAS No. 161958-58-3). The following procedures are critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Proper personal protective equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. | Prevents skin contact which can lead to irritation.[1][3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of vapors which can cause respiratory tract irritation.[1][3] |
Operational and Handling Procedures
Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing vapors or mist.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1][3]
-
The material should be disposed of at an approved waste disposal plant.[1][3]
-
Do not allow the chemical to enter drains or waterways.
Emergency Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
